Mtp 3631
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Overview
Description
Mtp 3631 is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically starts with the preparation of the pyrimidine core, followed by the addition of the piperidine and piperazine groups under controlled conditions . Common reagents used in these reactions include bromine, piperidine, and piperazine, with reaction conditions such as temperature and pH carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Mtp 3631 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine and piperazine groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Mtp 3631 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Mtp 3631 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes involved in cellular proliferation, leading to antitumor effects. The compound’s structure allows it to bind to these targets with high specificity, disrupting normal cellular functions and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxypiperidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their antitumor and enzyme inhibitory properties.
Pyrrolo[2,3-d]pyrimidine derivatives: Studied for their potential in cancer treatment and other therapeutic applications.
Uniqueness
Mtp 3631 stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential in multiple scientific research applications make it a valuable compound for further study .
Properties
IUPAC Name |
4-(3-hydroxypiperidin-1-yl)-2-piperazin-1-yl-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine-6-sulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O4S/c22-11-2-1-7-21(10-11)15-14-12(3-4-13(25-14)26(23)24)18-16(19-15)20-8-5-17-6-9-20/h11,13,17,22H,1-10H2,(H,23,24)/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFVWDDMEMOMAG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC3=C2OC(CC3)S(=O)[O-])N4CCNCC4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N5O4S- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930339 |
Source
|
Record name | 4-(3-Hydroxypiperidin-1-yl)-2-(piperazin-1-yl)-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine-6-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139086-70-7 |
Source
|
Record name | Mtp 3631 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139086707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-Hydroxypiperidin-1-yl)-2-(piperazin-1-yl)-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine-6-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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